Differential Potency and Mechanism at the BLT1 Receptor: Resolvin E1 vs. Leukotriene B4
Resolvin E1 (RvE1) demonstrates a distinct and therapeutically advantageous mechanism at the BLT1 receptor compared to its other natural ligand, Leukotriene B4 (LTB4). RvE1 binds to recombinant human BLT1 with a Kd of 45 nM, acting as a partial agonist to selectively inhibit adenylate cyclase and block LTB4-induced NF-κB activation, thereby acting as a functional antagonist of pro-inflammatory signals [1]. In contrast, LTB4 is a full agonist that initiates and propagates inflammation [2]. This biased agonism allows RvE1 to 'dampen' pro-inflammatory LTB4 signals while simultaneously initiating pro-resolving pathways, a dual functionality not shared by LTB4 [3].
| Evidence Dimension | Binding affinity (Kd) and functional activity at recombinant human BLT1 receptor |
|---|---|
| Target Compound Data | RvE1: Kd = 45 nM; acts as a partial agonist, inhibiting adenylate cyclase and blocking LTB4-induced NF-κB |
| Comparator Or Baseline | Leukotriene B4 (LTB4): Kd ~1-10 nM (high affinity); acts as a full agonist, stimulating chemotaxis and inflammation |
| Quantified Difference | RvE1 has ~4.5-45x lower affinity than LTB4 but is a functional antagonist of LTB4 signaling at this receptor, demonstrating biased agonism. |
| Conditions | Radioligand binding assay using [³H]RvE1 with recombinant human BLT1 and functional assays in BLT1-transfected cells. |
Why This Matters
This data confirms that RvE1 is not simply a weak agonist but a biased one, allowing it to counteract pro-inflammatory signaling, which is a key differentiating feature for studies on inflammation resolution and immune homeostasis.
- [1] Arita M, Ohira T, Sun YP, Elangovan S, Chiang N, Serhan CN. Resolvin E1 selectively interacts with leukotriene B4 receptor BLT1 and ChemR23 to regulate inflammation. J Immunol. 2007;178(6):3912-3917. View Source
- [2] Jordan DW, et al. P0627 Pharmacokinetics, Pharmacodynamics, Safety, and Efficacy of Oral Resolvin E1-based Therapy in Inflammatory Bowel Disease (IBD): Translating Resolvin E1 Activation of BLT1 in Experimental Models to Healthy Volunteers. Journal of Crohn's and Colitis. 2025. View Source
- [3] Thetis Pharmaceuticals. Thetis Pharmaceuticals Commences Phase 1a Clinical Trial with TP-317, an Oral Resolvin E1 Drug Targeting the LTB4-BLT1 Pathway. Press Release. 2024. View Source
